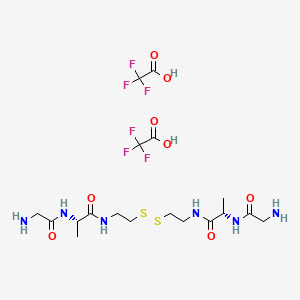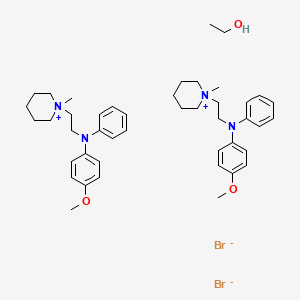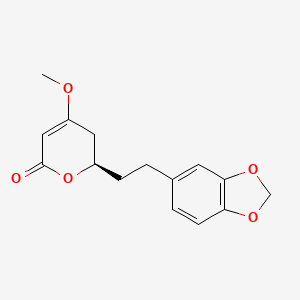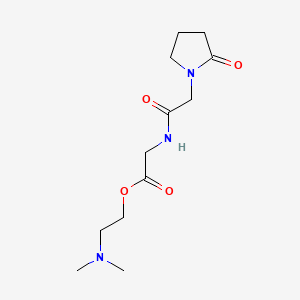
Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester: is a synthetic compound with the molecular formula C12H21N3O4 and a molecular weight of 271.3128 . This compound is known for its unique structure, which includes a glycine moiety linked to a pyrrolidinone ring and a dimethylaminoethyl ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable precursor, such as γ-butyrolactone, under acidic or basic conditions.
Acylation of Glycine: Glycine is acylated using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form N-acetylglycine.
Esterification: The N-acetylglycine is then esterified with 2-(dimethylamino)ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-acetyl-, methyl ester
- Glycine, N-benzoyl-, ethyl ester
- Glycine, N-(2-oxo-1-pyrrolidinyl)acetyl-, methyl ester
Uniqueness
Glycine, N-((2-oxo-1-pyrrolidinyl)acetyl)-, 2-(dimethylamino)ethyl ester is unique due to its specific structural features, which include the combination of a glycine moiety, a pyrrolidinone ring, and a dimethylaminoethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
132382-14-0 |
|---|---|
Molecular Formula |
C12H21N3O4 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C12H21N3O4/c1-14(2)6-7-19-12(18)8-13-10(16)9-15-5-3-4-11(15)17/h3-9H2,1-2H3,(H,13,16) |
InChI Key |
UKPDDWSGIGBXNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)CNC(=O)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


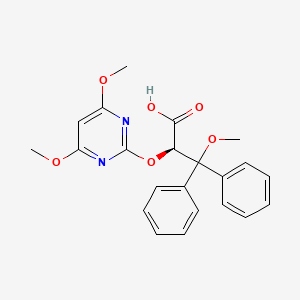
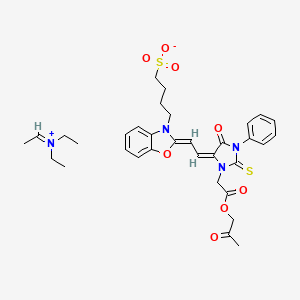
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
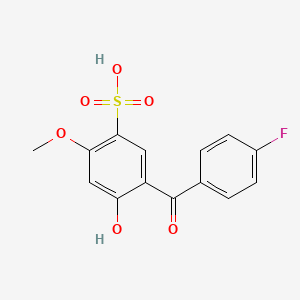
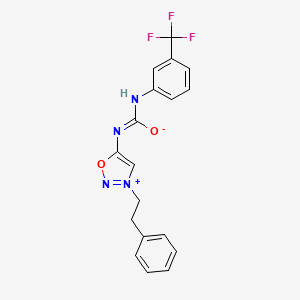
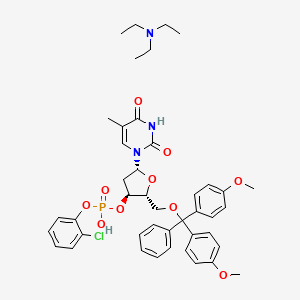
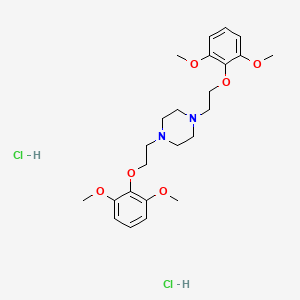
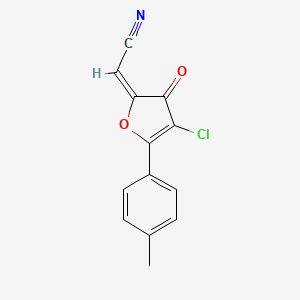
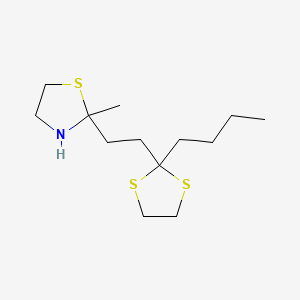
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)

